Product packaging for Zinc sulfite(Cat. No.:CAS No. 13597-44-9)

Zinc sulfite

Cat. No.: B083017
CAS No.: 13597-44-9
M. Wt: 145.4 g/mol
InChI Key: HSYFJDYGOJKZCL-UHFFFAOYSA-L
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Description

Overview of Zinc Sulfite (B76179) in Coordination Chemistry

In coordination chemistry, zinc sulfite is recognized for its ability to form diverse and intricate structures. The Zn²⁺ ion typically adopts a tetrahedral coordination geometry, while the sulfite anion acts as a 3-connected trigonal-pyramidal node. csulb.edunih.gov This combination of coordination geometries is fundamental to the structural chemistry of this compound-based materials. The flexible coordination of both the zinc cation and the sulfite anion allows for the formation of a rich variety of architectures when combined with organic ligands. nih.gov

Structural Dimensionality of this compound Units

A key focus of this compound research is the variety of structural dimensionalities that its basic units can adopt. These inorganic subunits are the foundational building blocks that can be assembled into more complex architectures. acs.orgcsulb.edunih.gov The dimensionality of these subunits is a critical factor that dictates the final structure of the coordination polymer.

Zero-Dimensional (0-D) Clusters: The most fundamental subunit is the zero-dimensional cluster. An example is the (ZnSO₃)₂ dimer, which can be formed and subsequently linked by organic molecules. In the compound (ZnSO₃)₂(TMDPy)₂, these discrete (ZnSO₃)₂ dimers are doubly bridged by trimethylenedipyridine (TMDPy) molecules to form an infinite chain structure. csulb.edunih.gov

One-Dimensional (1-D) Chains: this compound readily forms infinite one-dimensional chains. csulb.edunih.gov In these structures, tetrahedral Zn²⁺ sites and trigonal-pyramidal SO₃²⁻ anions alternate to create a linear polymer. The specific conformation of the chain can vary. For instance, in (ZnSO₃)pip, infinite ZnSO₃ chains are cross-linked by piperazine (B1678402) (pip) molecules to create a three-dimensional framework. csulb.edunih.gov Research has shown that different organic amines can direct the assembly of three distinct types of [ZnSO₃]n chains. nih.gov

Two-Dimensional (2-D) Sheets: Two-dimensional sheets represent a higher level of organization for this compound units. acs.orgcsulb.edu In the compound (ZnSO₃)₂en, alternating zinc and sulfite ions form infinite, corrugated 2-D layers. These neutral sheets are then pillared by ethylenediamine (B42938) (en) molecules, which coordinate to the zinc centers, to form a 3-D network. csulb.edunih.gov The formation of these 2-D sheets demonstrates the propensity of this compound to create extended inorganic layers that can serve as a template for building pillared structures. acs.org

The ability to form these varied dimensionalities—from discrete clusters to extended chains and sheets—underlines the rich structural chemistry of this compound and its potential for the rational design of new crystalline materials. acs.orgcsulb.edunih.gov

Research Findings on this compound Coordination Compounds

The following table summarizes the structural features of several key this compound-based metal-organic frameworks reported in the literature.

CompoundInorganic Subunit DimensionalityDescription of Final StructureConnectivity
(ZnSO₃)₂en 2-D SheetsInfinite corrugated ZnSO₃ layers are pillared by ethylenediamine (en) molecules.(3,4)-connected 3-D network based on trigonal-pyramidal S nodes and tetrahedral Zn nodes. csulb.edunih.gov
(ZnSO₃)pip 1-D ChainsInfinite ZnSO₃ chains are cross-linked with piperazine (pip) molecules.4-connected 3-D framework based on tetrahedral Zn nodes only. csulb.edunih.gov
(ZnSO₃)₂(TMDPy)₂ 0-D Clusters(ZnSO₃)₂ dimers are doubly bridged by trimethylenedipyridine (TMDPy) molecules into an infinite chain of interlocked rings.2-D pattern with an infinite-square array of catenane-like units. csulb.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula ZnSO3<br>O3SZn B083017 Zinc sulfite CAS No. 13597-44-9

Properties

IUPAC Name

zinc;sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O3S.Zn/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFJDYGOJKZCL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ZnSO3, O3SZn
Record name zinc sulfite
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DSSTOX Substance ID

DTXSID00884625
Record name Sulfurous acid, zinc salt (1:1)
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Molecular Weight

145.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13597-44-9
Record name Sulfurous acid, zinc salt (1:1)
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Record name Sulfurous acid, zinc salt (1:1)
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Record name Sulfurous acid, zinc salt (1:1)
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Record name Zinc sulphite
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Structural Elucidation and Characterization of Zinc Sulfite Compounds

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

As of late 2025, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure and unit cell parameters of pure zinc sulfite (B76179) (ZnSO₃) is not readily found in peer-reviewed scientific literature. This indicates that isolating and growing single crystals of sufficient quality for such analysis remains a significant challenge.

However, based on the known chemistry of the constituent ions, a hypothetical structure can be considered. The zinc(II) ion typically adopts a tetrahedral coordination geometry. The sulfite ion (SO₃²⁻) possesses a trigonal pyramidal structure, as predicted by VSEPR theory, due to the lone pair of electrons on the sulfur atom. ifmo.ruresearchgate.net The crystal lattice would therefore be composed of these Zn²⁺ and SO₃²⁻ ions arranged in a stable, repeating three-dimensional array.

In the broader context of coordination chemistry, the sulfite ion is a versatile ligand that can bond to metal centers in several ways. mdpi.com It can act as a monodentate ligand (binding through one atom) or as a bridging ligand, connecting two or more metal centers. This bridging capability is key to the formation of extended inorganic subunits. mdpi.com

In complex materials where zinc sulfite is combined with other molecules (such as organic ligands), it can form distinct inorganic subunits. These subunits, which can be zero-dimensional (0-D), one-dimensional (1-D), or two-dimensional (2-D), constitute the foundational building blocks of more complex architectures:

0-D Clusters: Discrete, finite clusters such as (ZnSO₃)₂ dimers can form. These clusters can then be linked by other molecules to build larger structures.

1-D Chains: this compound units can alternate to form infinite one-dimensional chains, creating a linear polymer. The specific conformation and arrangement of these chains can be influenced by the presence of other coordinating species.

2-D Sheets: By cross-linking 1-D chains or forming planar arrays, two-dimensional sheets of this compound can be constructed, again typically requiring the presence of templating or linking molecules.

The study of these subunits is an active area of research in the field of metal-organic frameworks and coordination polymers, where the this compound moiety serves as a reliable structural component.

Spectroscopic Characterization of this compound Systems

Spectroscopic methods are essential for characterizing materials where single crystals are unavailable and for confirming the identity and bonding environment of the compound. Infrared (IR) spectroscopy is particularly useful for identifying the vibrational modes of the sulfite ion.

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to the fundamental vibrational modes of the sulfite ion. The free sulfite ion has C₃ᵥ symmetry, which results in four IR-active fundamental modes: the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). acs.org In a solid crystalline lattice, the local environment can cause these modes to shift or split. acs.org

An analysis of the infrared spectrum of this compound dihydrate (ZnSO₃·2.5H₂O) provides specific vibrational frequencies. acs.org These experimental findings are crucial for confirming the presence and coordination environment of the sulfite group within the compound.

Table 1: Infrared Absorption Frequencies for this compound Dihydrate (ZnSO₃·2.5H₂O)
Vibrational ModeFrequency (cm⁻¹)Description
ν₁ (Symmetric Stretch)984, 925Symmetric stretching of the S-O bonds. The splitting indicates multiple, non-equivalent sulfite environments in the crystal lattice.
ν₂ (Symmetric Bend)681Out-of-plane bending or "umbrella" mode of the O-S-O angles.
ν₃ (Asymmetric Stretch)Not explicitly assigned, but typically overlaps with ν₁.Asymmetric stretching of the S-O bonds.
ν₄ (Asymmetric Bend)532, 501In-plane bending or scissoring of the O-S-O angles. The splitting suggests a lowering of the local symmetry.

The data, sourced from a study on metal sulfites, shows that the symmetric stretching (ν₁) and asymmetric bending (ν₄) modes are split into two distinct bands. acs.org This splitting is a strong indicator that the sulfite ions in the crystal structure are not in a perfectly symmetrical environment, which can be due to coordination with the zinc ions and the influence of water molecules in the hydrated crystal lattice.

While extensive data from other spectroscopic methods like Raman spectroscopy for pure this compound are not widely reported, the available IR data provides a clear "fingerprint" for the compound, confirming the trigonal pyramidal geometry of the sulfite ion and offering insights into its solid-state structure. acs.org

Thermal Analysis of Zinc Sulfite Materials

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is a key method for elucidating the decomposition pathways of zinc sulfite (B76179) and its derivatives.

Research into the thermal decomposition of zinc sulfite shows that the process is not a simple one-step reaction. Studies have indicated that the decomposition of this compound can lead to the formation of zinc oxide (ZnO) and sulfur dioxide (SO₂). epa.gov However, this is often accompanied by a competing reaction known as disproportionation, where the sulfite is simultaneously oxidized and reduced, forming zinc sulfate (B86663) (ZnSO₄) and zinc sulfide (B99878) (ZnS). This disproportionation is reported to occur most readily in the temperature range of 300°C to 350°C. epa.gov

The decomposition pathway can be influenced by the presence of other substances. For instance, the rate of decomposition to zinc oxide and sulfur dioxide is significantly increased by the presence of steam, which allows the reaction to proceed at temperatures below 300°C, thereby avoiding the temperature range for significant disproportionation. epa.gov Investigations have also pointed to the formation of an intermediate basic sulfite with the formula ZnSO₃·ZnO during the thermal process. epa.gov

In the case of metal-organic frameworks incorporating this compound, such as (ZnSO₃)₂en and (ZnSO₃)pip, TGA reveals multi-stage decomposition. csulb.edu The initial weight loss is associated with the removal of the organic linker molecule, which occurs concurrently with the loss of SO₂. csulb.edu The final product of decomposition for these frameworks is zinc oxide. csulb.edu TGA is also a useful technique for quantifying the water content in hydrated forms of this compound, such as ZnSO₃·2.5H₂O.

CompoundDecomposition Onset (°C)Temperature Range of Major Weight Loss (°C)Associated Mass LossFinal ProductReference
(ZnSO₃)₂en~275275 - 340Loss of ethylenediamine (B42938) (en) and SO₂ZnO csulb.edu
(ZnSO₃)pip~250250 - 375Loss of piperazine (B1678402) (pip) and SO₂ZnO csulb.edu
This compound (general)&lt;300 (in steam)300 - 350 (disproportionation)Decomposition to ZnO and SO₂; Disproportionation to ZnSO₄ and ZnSZnO, ZnSO₄, ZnS epa.govepa.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and phase changes.

For this compound-containing materials, DSC is often performed simultaneously with TGA. The DSC curve for the metal-organic framework (ZnSO₃)₂en shows that the compound is stable up to approximately 275°C, at which point a sharp endothermic event corresponding to the decomposition and weight loss begins. csulb.edu Similarly, (ZnSO₃)pip is stable up to about 250°C before undergoing decomposition. csulb.edu These analyses help to pinpoint the exact temperatures at which energetic transitions occur, complementing the mass loss data from TGA to provide a comprehensive thermal profile of the material.

Formation Mechanisms and Architectural Evolution of Zinc Sulfite Materials

Assembly Mechanisms of Zero-Dimensional Zinc Sulfite (B76179) Clusters

The foundational units in the architectural hierarchy of zinc sulfite materials are zero-dimensional (0D) clusters. These discrete molecular entities are the initial products of the reaction between zinc ions (Zn²⁺) and sulfite anions (SO₃²⁻) under specific conditions. The formation of these 0D clusters is a critical first step, as they can act as secondary building units for higher-dimensional structures.

Research has demonstrated that Zn²⁺ and SO₃²⁻ can form various neutral inorganic subunits, including 0D clusters. csulb.edunih.govacs.org An example of such a cluster is the (ZnSO₃)₂ dimer. In this arrangement, a four-membered ring composed of two zinc atoms and two sulfur atoms, bridged by oxygen atoms, forms the core of the cluster [(-Zn-O-S-O-)₂]. csulb.edu The trigonal pyramidal geometry of the sulfite anion and the flexible coordination environment of the zinc cation are crucial in stabilizing these discrete clusters. The assembly is typically controlled to prevent immediate polymerization into extended chains or sheets. The stability of these clusters in solution is often transient, and they are prone to further assembly into more complex architectures.

Growth Mechanisms of One-Dimensional this compound Chains

The growth of one-dimensional (1D) this compound chains represents the next level of architectural complexity. These chain-like structures are formed through the sequential linking of zinc and sulfite ions. The process can be visualized as the polymerization of the initial 0D clusters or the direct, ordered reaction of the constituent ions.

Several distinct types of [ZnSO₃]n chains have been identified, with their specific architecture being heavily influenced by the organic ligands present during synthesis. nih.gov For instance, in the compound (ZnSO₃)pip, infinite ZnSO₃ chains are formed and then cross-linked by piperazine (B1678402) molecules. csulb.edunih.gov In another example, (ZnSO₃)Py, pyridine (B92270) ligands bind to the zinc centers, resulting in a rail-like double-chain structure. nih.gov Within this double chain, four-membered rings of (Zn₂S₂) are edge-shared to extend in one dimension. nih.gov The organic ligands play a crucial role, not only in terminating the growth in two dimensions to favor a chain-like structure but also in influencing the specific conformation of the chain, such as the formation of helical or rail-like motifs. nih.gov

Formation Mechanisms of Two-Dimensional this compound Sheets

The formation of two-dimensional (2D) this compound sheets involves the extension of the inorganic framework in two dimensions. This is achieved by linking the primary zinc and sulfite building blocks in a planar or corrugated fashion. These 2D structures represent a significant step up in complexity from the 1D chains.

A prime example of a 2D this compound architecture is found in the compound (ZnSO₃)₂en, where infinite corrugated ZnSO₃ layers are formed. csulb.edunih.gov In this structure, the zinc and sulfite ions alternate to create a continuous sheet. csulb.edu The trigonal-pyramidal sulfite anions act as three-connecting nodes, while the tetrahedral zinc ions act as four-connecting nodes, with the fourth coordination site being available for linking to other components. csulb.edu The specific connectivity and arrangement of these ions lead to the formation of the corrugated, or wrinkled, nature of the sheets. The stacking of these neutral ZnSO₃ sheets is often staggered, and they are held together by weaker forces or are subsequently pillared by organic ligands to form three-dimensional frameworks. csulb.edu

Integration of this compound Units into Extended Frameworks

A key feature of this compound chemistry is the ability to integrate the 0D, 1D, and 2D subunits into extended, three-dimensional (3D) metal-organic frameworks (MOFs). csulb.edunih.gov This integration is typically achieved by using bifunctional organic ligands that bridge the inorganic this compound units.

The dimensionality of the final framework is directly related to the dimensionality of the inorganic subunit and the nature of the organic linker. For example:

From 2D Sheets to 3D Frameworks: In (ZnSO₃)₂en, the 2D corrugated ZnSO₃ layers are pillared by ethylenediamine (B42938) (en) molecules. The ethylenediamine ligands coordinate to the zinc sites on adjacent sheets, effectively stitching them together into a 3D network. csulb.edunih.gov

From 1D Chains to 3D Frameworks: In (ZnSO₃)pip, infinite 1D ZnSO₃ chains are cross-linked by piperazine molecules, resulting in a 3D framework. csulb.edunih.gov

From 0D Clusters to Higher Dimensions: In (ZnSO₃)₂(TMDPy)₂, discrete (ZnSO₃)₂ dimers (0D units) are doubly bridged by trimethylenedipyridine molecules. This creates an infinite chain of interconnected rings. These chains can then interlock with perpendicular chains to form a 2D pattern resembling an array of catenane-like units. csulb.edunih.gov

This modular approach, combining pre-formed inorganic units with organic linkers, allows for the rational design of complex frameworks with tailored topologies. csulb.edu

Understanding Self-Assembly Processes in this compound Systems

The formation of the diverse architectures of this compound materials is governed by complex self-assembly processes. Self-assembly is the spontaneous organization of individual components into ordered structures, driven by specific, local interactions. rsc.org In this compound systems, this process is directed by a combination of factors.

The inherent coordination preferences of the zinc cation (typically tetrahedral) and the sulfite anion (trigonal-pyramidal) establish the primary connectivity. csulb.edu However, the ultimate structure is heavily directed by the organic molecules present in the reaction mixture. These organic ligands can:

Act as templates, directing the formation of specific cluster, chain, or sheet motifs.

Function as linkers to build higher-dimensional frameworks. csulb.edu

The tendency of the metal sulfite system to form polymeric inorganic subunits (1D chains and 2D sheets) is a distinguishing feature compared to many other metal-organic frameworks that often assemble from isolated 0D inorganic and organic units. nih.gov The process is a delicate balance of thermodynamics and kinetics, where factors such as pH, temperature, solvent, and reactant concentrations can be fine-tuned to favor the formation of a desired architecture. gla.ac.uk This intricate self-assembly process allows for the construction of a rich variety of this compound-based materials with unique structural features. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity zinc sulfite (ZnSO₃) in laboratory settings?

  • Methodological Answer : this compound can be synthesized via controlled precipitation by reacting analytical-grade zinc chloride (ZnCl₂) with sodium sulfite (Na₂SO₃) in aqueous media. Key steps include:

  • Maintaining stoichiometric ratios (e.g., 1:1 molar ratio of Zn²⁺ to SO₃²⁻) to minimize impurities.
  • Characterizing the product using X-ray diffraction (XRD) to confirm crystallinity (e.g., ZnSO₃·2.5H₂O as the dominant phase) and X-ray fluorescence (XRF) to verify elemental composition .
  • Particle size distribution analysis (e.g., via laser diffraction) to ensure uniformity (e.g., ~100 μm average size) .

Q. How should researchers validate the structural integrity and purity of synthesized this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • XRD : Identifies crystalline phases and rules out impurities like ZnSO₄ or Zn(OH)₂. Peaks at 2θ = 15–30° are typical for ZnSO₃ hydrates .
  • Thermogravimetric Analysis (TGA) : Quantifies hydrate content (e.g., 2.5 H₂O molecules per formula unit) .
  • XRF/ICP-MS : Confirms elemental ratios (Zn:S ≈ 1:1) and detects trace contaminants (e.g., Na⁺ from precursors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidation rates of this compound under varying pH and temperature conditions?

  • Methodological Answer : Discrepancies often arise from differences in experimental design. To address this:

  • Controlled Variables : Standardize pH (e.g., 4–6 for acidic media) and dissolved oxygen levels.
  • Kinetic Modeling : Use a pseudo-first-order rate equation (e.g., −d[ZnSO₃]/dt = k[O₃][ZnSO₃]) when studying ozone-enhanced oxidation, as ozone concentration significantly impacts rates .
  • Cross-Validation : Compare data from bulk oxidation experiments (e.g., batch reactors) with in-situ electrochemical monitoring (e.g., sulfite-sensitive electrodes) .

Q. What advanced techniques optimize this compound’s role in electrochemical systems, such as energy storage or sensing applications?

  • Methodological Answer :

  • Electrolyte Design : Use sodium sulfite (Na₂SO₃)-based electrolytes with ZnSO₄ to stabilize sulfite ions during electrochemical deposition. Monitor reduction potentials (e.g., −0.8 to −1.2 V vs. Ag/AgCl) to avoid side reactions (e.g., H₂ evolution) .
  • Nanocomposite Modification : Enhance electrode sensitivity by coating with catalytic materials like MoWS₂, which improves sulfite oxidation currents and reduces detection limits (e.g., 0.1 μM in aqueous samples) .

Q. How can computational models improve the design of this compound-based desulfurization systems?

  • Methodological Answer :

  • Kinetic Simulations : Integrate sulfite oxidation rates (e.g., 0.05–0.2 mol/L·min) with mass-transfer equations to predict reactor performance .
  • Parameter Sensitivity Analysis : Identify dominant factors (e.g., O₃ concentration, slurry density) to optimize oxidation efficiency in ammonia-based scrubbers .

Data Analysis and Contradiction Management

Q. What strategies address conflicting data on this compound’s solubility and stability in aqueous systems?

  • Methodological Answer :

  • Condition-Specific Calibration : Measure solubility under controlled ionic strength (e.g., 0.1 M NaCl) and temperature (20–40°C). Use ICP-OES to quantify dissolved Zn²⁺ and ion chromatography for SO₃²⁻ .
  • Stability Tests : Conduct long-term exposure studies with inert gas purging (e.g., N₂) to isolate oxidation effects from atmospheric O₂ .

Tables for Key Data Reference

Property Typical Value Method Source
Crystallographic PhaseZnSO₃·2.5H₂OXRD
Particle Size Distribution50–150 μm (D₅₀ = 100 μm)Laser Diffraction
Oxidation Rate (O₃-enhanced)0.12 mol/L·min (pH 5, 25°C)Batch Reactor
Electrochemical DetectionLOD = 0.1 μM (MoWS₂/SPE)Amperometry

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